AP-III-a4

Enolase Enzyme Assay Glycolysis

AP-III-a4 (ENOblock) is the first non-substrate analogue enolase modulator (IC50=0.576 μM). Unlike active-site inhibitors SF2312 or POMHEX, it does not block glycolysis but uniquely inhibits cancer cell migration/invasion at 0.625–2.5 μM and induces glucose uptake while suppressing PEPCK. Ideal for studying enolase moonlighting functions without confounding glycolytic shutdown. Validated in zebrafish xenografts and synergistic with antiangiogenic agents. Select AP-III-a4 for mechanistic dissection of non-catalytic enolase biology.

Molecular Formula C31H43FN8O3
Molecular Weight 594.7 g/mol
Cat. No. B605534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-III-a4
SynonymsAP-III-a4
Molecular FormulaC31H43FN8O3
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
InChIInChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
InChIKeyMOVYITHKOHMLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP-III-a4 (ENOblock): A First-in-Class Non-Substrate Analogue Enolase Modulator for Cancer and Metabolism Research


AP-III-a4, also known as ENOblock, is a small-molecule modulator of the glycolytic enzyme enolase. It was originally identified as the first non-substrate analogue enolase inhibitor (IC50 = 0.576 μM) [1]. While subsequent studies have questioned whether its primary mechanism is direct inhibition of enolase enzymatic activity [2], AP-III-a4 consistently demonstrates significant biological effects, including inhibition of cancer cell migration/invasion, induction of glucose uptake, and suppression of PEPCK expression in cellular and in vivo models . The compound (CAS: 1177827-73-4; MW: 594.72; C31H43FN8O3) is widely used as a chemical probe to investigate enolase-associated non-glycolytic functions and metabolic reprogramming in oncology and diabetic research.

Why Generic Enolase Inhibitors Cannot Substitute for AP-III-a4 in Key Research Applications


AP-III-a4 occupies a unique chemical and mechanistic niche among enolase-targeting agents. Unlike active-site competitive inhibitors such as SF2312 (IC50 = 37.9 nM for hENO1) or POMHEX (ENO2-selective, IC50 = 30 nM in ENO1-deleted cells) [1], AP-III-a4 is a non-substrate analogue that engages enolase outside the active site [2]. This distinction is critical: while SF2312 potently abolishes enolase enzymatic activity (as measured by 2-PGA to PEP conversion) [3], AP-III-a4 does not [4]. Consequently, the biological phenotypes observed with AP-III-a4—such as inhibition of cancer cell migration/invasion and modulation of glucose homeostasis—cannot be replicated by simply substituting a more potent active-site inhibitor. The downstream effects of AP-III-a4 appear to stem from modulation of enolase's non-glycolytic functions, including protein-protein interactions and subcellular localization, rather than from shutting down glycolysis. This mechanistic divergence makes AP-III-a4 an indispensable tool for dissecting moonlighting enolase functions that are inaccessible to canonical active-site inhibitors.

Quantitative Differentiation of AP-III-a4 Against Comparator Enolase Modulators: An Evidence-Based Procurement Guide


Direct Comparison of Enolase Enzymatic Activity: AP-III-a4 vs. SF2312

In a direct head-to-head enzymatic assay using 31P NMR to monitor conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), pre-incubation with 500 μM AP-III-a4 did not slow the reaction, whereas 20 μM SF2312 completely eliminated 2-PGA to PEP conversion [1]. This provides clear evidence that AP-III-a4 does not function as a canonical active-site enolase inhibitor, in stark contrast to the potent competitive inhibitor SF2312.

Enolase Enzyme Assay Glycolysis

Comparative Potency in Biochemical vs. Cellular Contexts: AP-III-a4 vs. SF2312 and POMHEX

AP-III-a4 exhibits a reported biochemical IC50 of 0.576 μM (576 nM) against purified enolase [1]. In contrast, the active-site inhibitor SF2312 demonstrates ~15-fold greater biochemical potency against recombinant hENO1 (IC50 = 37.9 nM) and hENO2 (42.5 nM) . However, AP-III-a4's cellular effects (e.g., inhibition of cancer cell invasion at 0.625 μM) [2] occur at concentrations comparable to its biochemical IC50, whereas SF2312's cellular activity often requires higher concentrations due to its phosphonate structure and poor cell permeability [3]. This highlights a class-level inference: AP-III-a4's heterocyclic structure confers superior cell permeability, enabling robust cellular and in vivo activity despite moderate biochemical potency.

Enolase IC50 Selectivity

Quantitative Inhibition of Cancer Cell Migration and Invasion: AP-III-a4 Demonstrates Low-Micromolar Cellular Activity

AP-III-a4 significantly inhibits cancer cell invasion at concentrations as low as 0.625 μM in HCT116 colon cancer cells, with dose-dependent inhibition observed up to 2.5 μM [1]. In migration assays, AP-III-a4 (0.625–2.5 μM) also inhibits cell migration in a dose-dependent manner . These cellular effects are consistent with in vivo findings: in a HCT116-xenotransplanted zebrafish tumor model, 10 μM AP-III-a4 inhibits cancer cell migration and invasion processes . While direct comparative data for other enolase modulators in identical assays are limited, the low-micromolar activity of AP-III-a4 in metastasis-relevant assays contrasts with SF2312, which primarily functions as an antibiotic and requires higher concentrations for cellular effects [2].

Cancer Metastasis Cell Migration Invasion Assay

Metabolic Modulation: AP-III-a4 Induces Glucose Uptake and Suppresses PEPCK, Distinct from Glycolytic Inhibitors

AP-III-a4 uniquely induces glucose uptake and suppresses phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells [1]. In Huh7 hepatocytes and HEK kidney cells, treatment with 10 μM AP-III-a4 for 24 h induces glucose uptake and inhibits PEPCK expression . In vivo, 10 μM AP-III-a4 also downregulates PEPCK expression, induces glucose uptake, and inhibits adipogenesis and foam cell formation in zebrafish . This metabolic profile is distinct from active-site enolase inhibitors like SF2312, which primarily block glycolysis and do not typically induce glucose uptake. The effects of AP-III-a4 on glucose homeostasis align with its proposed role as a modulator of enolase's non-glycolytic functions, potentially involving AMPK activation .

Glucose Homeostasis PEPCK Metabolism

Synergy with Antiangiogenic Therapy: AP-III-a4 and POMHEX Show Comparable Efficacy in Drug-Resistant CRC Models

In a study of drug-resistant colorectal cancer (CRC), inhibition of ENO2 with either AP-III-a4 or POMHEX synergized with antiangiogenic drugs (e.g., regorafenib) both in vitro and in mice bearing drug-resistant CRC xenograft tumors [1]. The study demonstrated that both enolase inhibitors enhanced the efficacy of antiangiogenic therapy, highlighting a potential class effect for ENO2 inhibition in overcoming resistance. While POMHEX is a more selective ENO2 inhibitor (IC50 = 30 nM in ENO1-deleted cells) , AP-III-a4 achieved comparable synergy despite its broader enolase binding profile. This suggests that for applications requiring ENO2 targeting, AP-III-a4 is a viable alternative to POMHEX, with the added benefit of well-characterized effects on glucose metabolism and metastasis.

Colorectal Cancer Antiangiogenic Therapy Drug Synergy

Optimal Research and Procurement Scenarios for AP-III-a4 Based on Differential Evidence


Investigating Non-Glycolytic 'Moonlighting' Functions of Enolase in Cancer

Given the evidence that AP-III-a4 does not inhibit enolase enzymatic activity (unlike SF2312) [1] but still modulates enolase-dependent processes such as cell migration and invasion [2], this compound is ideal for studies seeking to isolate enolase's non-catalytic roles. Use AP-III-a4 to probe enolase's involvement in transcriptional regulation, cytoskeletal dynamics, or protein scaffolding without confounding glycolytic shutdown.

Cancer Metastasis and Invasion Studies in Hypoxic Tumor Microenvironments

AP-III-a4 was discovered in a phenotypic screen for compounds selectively cytotoxic to cancer cells under hypoxia [1]. Its demonstrated ability to inhibit cancer cell migration and invasion at low-micromolar concentrations (0.625–2.5 μM) [2] makes it a preferred tool for studying metastatic dissemination, particularly in models where hypoxia contributes to aggressiveness. This application is further supported by in vivo validation in zebrafish xenograft models .

Metabolic Research Linking Enolase Modulation to Glucose Homeostasis and PEPCK Regulation

AP-III-a4 uniquely induces glucose uptake and suppresses PEPCK expression in hepatocytes and kidney cells [1]. For researchers investigating the connection between glycolysis, gluconeogenesis, and diabetes, AP-III-a4 provides a distinct phenotypic profile that cannot be replicated with active-site enolase inhibitors (e.g., SF2312, which blocks glycolysis without inducing glucose uptake). Use AP-III-a4 to explore enolase's role in hepatic glucose production and insulin-independent glucose disposal.

Combination Therapy Studies Targeting Drug-Resistant Colorectal Cancer

Based on direct evidence that AP-III-a4 synergizes with antiangiogenic agents (e.g., regorafenib) in drug-resistant CRC models [1], this compound is suitable for preclinical studies evaluating combination strategies to overcome resistance. Unlike POMHEX, which is highly selective for ENO2, AP-III-a4 engages both ENO1 and ENO2 [2], potentially offering broader efficacy in tumors expressing either isoform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-III-a4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.